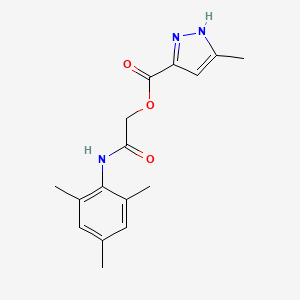

2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

Description

2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at position 5 and a carboxymethylamide group at position 2. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical . The compound’s molecular formula is C₂₁H₂₅N₃O₄, with a calculated molecular weight of 383.44 g/mol. Its synthesis likely involves coupling 5-methyl-1H-pyrazole-3-carboxylic acid with a mesitylamino-substituted ethyl chlorooxoacetate intermediate.

Properties

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-9-5-10(2)15(11(3)6-9)17-14(20)8-22-16(21)13-7-12(4)18-19-13/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKVZVLIADRHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=NNC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of mesitylamine with a suitable carboxylic acid derivative, followed by esterification with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction conditions typically require the use of a strong base or acid catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for biological studies, interacting with various enzymes or receptors.

Medicine: Potential medicinal properties include its use as a precursor for drug development or as an active pharmaceutical ingredient.

Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

[2-(2-Methylpropylamino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate (CAS 956504-70-4) Substituents: Pyrazole core with phenyl (position 2) and thiophen-2-yl (position 5) groups; carboxymethylamide side chain with 2-methylpropylamino. Key Differences:

- The mesityl group in the target compound introduces greater steric hindrance compared to the phenyl-thiophene system in this analogue.

- The 5-methyl substitution on the pyrazole in the target compound may enhance metabolic stability relative to the thiophene substituent .

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones Substituents: Quinolone scaffold with a bromothiophene-oxoethyl-piperazine side chain. Key Differences:

- The pyrazole-carboxylate core of the target compound offers distinct electronic properties compared to the quinolone system.

- Bromothiophene substituents in this analogue are associated with enhanced antibacterial activity, suggesting that the mesityl group in the target compound may shift biological targets (e.g., toward kinase inhibition rather than antimicrobial effects) .

N-[2-(5-Methylthio-thiophen-2-yl)-2-oximinoethyl] Piperazinylquinolones Substituents: Oxime-modified ethyl linker with methylthio-thiophene and piperazinylquinolone groups. Key Differences:

- The oxime functional group in this analogue improves solubility but reduces stability under acidic conditions. The carboxymethylamide group in the target compound may offer better hydrolytic stability.

- The mesityl group’s lipophilicity could enhance membrane permeability compared to the polar oxime group .

Research Findings :

- Electronic Effects : The electron-donating methyl group at position 5 of the pyrazole may stabilize the carboxylate moiety, enhancing interactions with positively charged residues in target proteins.

- Biological Activity: While quinolone-thiophene derivatives exhibit antibacterial properties , the target compound’s mesityl-pyrazole system is more aligned with kinase inhibitor scaffolds, as seen in analogous pyrazole-based drug candidates.

Biological Activity

2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18N2O3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyrazole ring is known to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The compound's structural features may enhance its ability to inhibit bacterial growth. For instance, a study indicated that pyrazole derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound may exert cytotoxic effects against various cancer cell lines by modulating cell cycle progression and promoting programmed cell death.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus when treated with pyrazole derivatives. |

| Anti-inflammatory Research | Showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound, indicating its potential use in inflammatory conditions. |

| Anticancer Evaluation | Induced apoptosis in breast cancer cell lines (MCF-7) through caspase activation pathways, suggesting a mechanism for its anticancer effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.